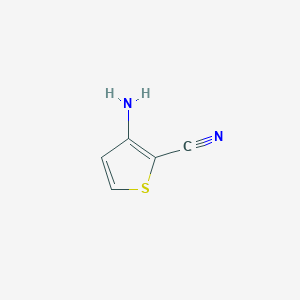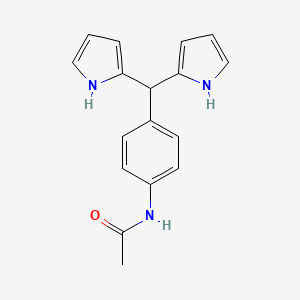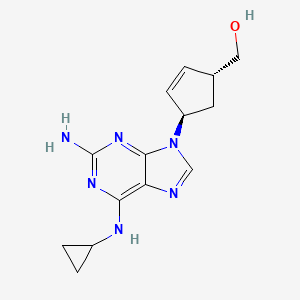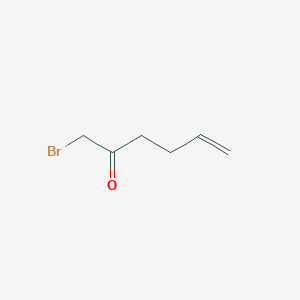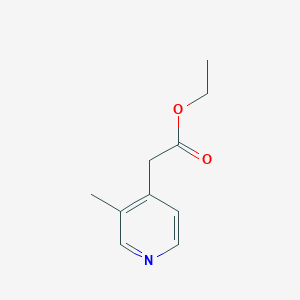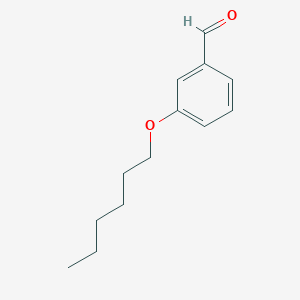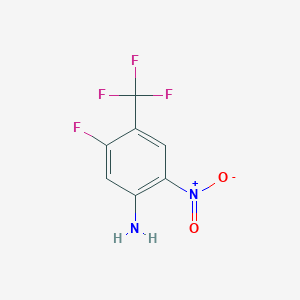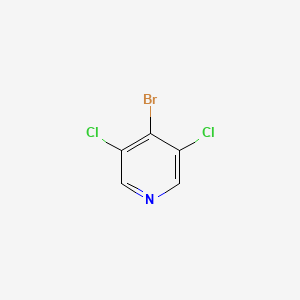
4-Amino-3-pyridinesulfonamide
Übersicht
Beschreibung
4-Amino-3-pyridinesulfonamide derivatives are a class of compounds that have been extensively studied due to their potential pharmacological properties and their role as intermediates in the synthesis of more complex molecules. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring, which is a common motif in many drugs and pharmaceuticals. The interest in these compounds is driven by their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of 4-Amino-3-pyridinesulfonamide derivatives often involves multi-step reactions starting from various pyridine precursors. For instance, one derivative was synthesized using a condensation reaction between pyridine-4-carboxaldehyde and sulfadiazine . Another approach involved chlorination, ammonolysis, condensation, and purification steps starting from 4-hydroxy-3-pyridinesulfuric acid, which resulted in an improved total yield of 75% . These synthetic routes are crucial for producing the desired sulfonamide derivatives with high purity and yield, which are essential for further biological testing and potential therapeutic applications.
Molecular Structure Analysis
The molecular structures of these derivatives have been elucidated using various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy . Crystallographic studies have also been conducted to understand the hydrogen bonding and molecular packing of pyridinesulfonamide functional groups . These structural investigations provide insights into the molecular conformations and interactions that are important for their biological activity and stability.
Chemical Reactions Analysis
4-Amino-3-pyridinesulfonamide derivatives can participate in various chemical reactions, forming complexes with metals or undergoing further functionalization. For example, Co(II) and Ni(II) complexes containing a sulfapyridine Schiff base derivative were synthesized and their structures were characterized . Additionally, reactions with methyl acetylpyruvate have been used to prepare pyrrolo[3,4-c]pyridines, demonstrating the versatility of these compounds in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-pyridinesulfonamide derivatives, such as solubility, melting points, and basicity, are influenced by the substituents on the pyridine ring. For instance, the introduction of a diethylamino group at the 4-position of the pyridine ring significantly increases the basicity of the compound . The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds have also been calculated to predict their pharmacokinetic behavior . These properties are critical for the development of these compounds as potential therapeutic agents.
Wissenschaftliche Forschungsanwendungen
1. Antifungal Research
- Summary of the application : 4-Amino-3-pyridinesulfonamide is used in the synthesis of compounds with potential antifungal activity. It’s a part of the structure of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .
- Methods of application : The compounds are synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .
- Results or outcomes : Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
2. Pharmaceutical Research
- Summary of the application : 4-Amino-3-pyridinesulfonamide is used in the synthesis of Torsemide Related Compound A, a pharmaceutical secondary standard .
- Methods of application : The specific methods of application or experimental procedures are not provided in the source .
- Results or outcomes : The specific results or outcomes are not provided in the source .
3. Synthesis of Torasemide
- Summary of the application : 4-Amino-3-pyridinesulfonamide is used in the synthesis of Torasemide, a diuretic used to treat fluid retention (edema) and high blood pressure (hypertension) .
- Methods of application : The compound is prepared by the reaction of 4-Chloropyridine-3-sulfonamide hydrochloride and 3-Methylaniline .
- Results or outcomes : The specific results or outcomes are not provided in the source .
4. Synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide
- Summary of the application : 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide was synthesized using 4-hydroxy-3-pyridinesulfuric acid as the raw material .
- Methods of application : The compound was synthesized by chlorination, ammonolysis, condensation, and purification .
- Results or outcomes : The total yield of the synthesis was 75% .
5. Synthesis of Torasemide Related Compound A
- Summary of the application : 4-Amino-3-pyridinesulfonamide is used in the synthesis of Torsemide Related Compound A, a pharmaceutical secondary standard .
- Methods of application : The specific methods of application or experimental procedures are not provided in the source .
- Results or outcomes : The specific results or outcomes are not provided in the source .
6. Synthesis of 4-[(3’-Methylphenyl)amino]-3-pyridinesulfonamide
- Summary of the application : 4-[(3’-Methylphenyl)amino]-3-pyridinesulfonamide is prepared by the reaction of 4-Chloropyridine-3-sulfonamide hydrochloride and 3-Methylaniline .
- Methods of application : The compound is synthesized by chlorination, ammonolysis, condensation, and purification .
- Results or outcomes : The total yield of the synthesis was 75% .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-aminopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJMFCJYZHINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450392 | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-pyridinesulfonamide | |
CAS RN |
75903-62-7 | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)
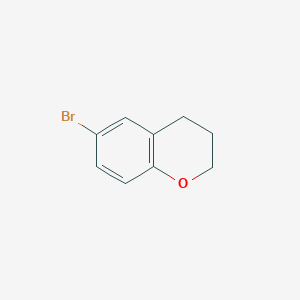
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)

